molecular formula C22H15N3O3S B14918665 (2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B14918665
M. Wt: 401.4 g/mol
InChI Key: NESPTPIHXFQZCJ-COSNONQRSA-N
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Description

(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. Common reagents include:

  • Aldehydes (e.g., 4-nitrobenzaldehyde)
  • Amines (e.g., aniline derivatives)
  • Thiazolidinone derivatives

Reaction conditions often involve:

  • Solvents such as ethanol or methanol
  • Catalysts like piperidine or acetic acid
  • Reflux conditions for several hours

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halides or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for developing new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-(4-chlorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z,5E)-5-(4-methylbenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, for example, may enhance its antimicrobial activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H15N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

(5E)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H15N3O3S/c26-21-20(15-16-11-13-19(14-12-16)25(27)28)29-22(23-17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-15H/b20-15+,23-22?

InChI Key

NESPTPIHXFQZCJ-COSNONQRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2)C4=CC=CC=C4

Origin of Product

United States

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